Lithium gluconate

Übersicht

Beschreibung

Lithium gluconate is a compound used primarily for the treatment of bipolar disorder and major depressive disorder . It is also known as a nutritional lithium and has occasionally been used to treat ADHD .

Synthesis Analysis

The synthesis of lithium gluconate involves reacting gluconic acid with a lithium-containing compound. The reaction solution obtained is then concentrated and purified . Another method involves using lithium carbonate and gluconic acid solution for the reaction .Chemical Reactions Analysis

Lithium gluconate’s chemical reactions primarily involve its interaction with neurotransmitters. It has been shown to change the inward and outward currents of glutamate receptors . It also decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain .Wissenschaftliche Forschungsanwendungen

Battery Recycling

Lithium gluconate has been explored as an eco-friendly leaching agent in the recycling process of lithium-ion batteries. Research indicates that gluconic acid, a related compound, can effectively recover metals such as lithium, cobalt, and nickel from spent batteries . This process is not only environmentally friendly but also shows great potential for sustainable metal recovery, which is crucial given the rising demand for battery technologies.

Medical Applications

In the medical field, Lithium gluconate is known for its use in psychiatric medication, particularly for the treatment of bipolar disorder and major depressive disorder . It works as a mood stabilizer and has been a subject of numerous studies to understand its mechanism of action and optimize its therapeutic effects.

Environmental Impact Mitigation

Lithium gluconate’s role in mitigating environmental impact is significant. Research has detailed methods for efficient and environmentally friendly lithium extraction from dilute sources like seawater, which could potentially reduce the environmental costs associated with lithium mining .

Industrial Applications

Lithium and its compounds, including Lithium gluconate, find applications in industries such as the production of heat-resistant glass and ceramics, high strength-to-weight alloys used in aircraft, and lithium batteries . These applications consume a significant portion of lithium production.

Dermatological Treatments

Lithium gluconate has been studied for its anti-inflammatory effects on keratinocytes, which may explain its efficacy in treating seborrhoeic dermatitis . This application highlights the compound’s potential in dermatology.

Hydrometallurgical Applications

In hydrometallurgy, Lithium gluconate can be used as an alternative to traditional leaching agents. Studies have shown that gluconic acid can achieve high leaching efficiencies, suggesting that Lithium gluconate could be similarly effective .

Food Additives

While not as widely discussed, Lithium gluconate has potential applications in the food industry as an additive. Its properties could be beneficial in various food processing techniques, although specific studies on this application are limited .

Research and Development

Lithium gluconate is involved in ongoing research and development for new applications, such as advanced battery technologies and renewable energy storage solutions. The compound’s versatility makes it a subject of interest in cutting-edge scientific research .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Lithium gluconate primarily targets two key enzymes: Inositol Monophosphatase (IMPA) and Glycogen Synthase Kinase-3 (GSK-3) . These enzymes play crucial roles in neurotransmission and intracellular signaling .

Mode of Action

Lithium gluconate interacts with its targets in the following ways:

- Dopamine Pathways : Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain .

- Glutamate Pathways : Lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

- GABA Pathways : Lithium is suggested to modulate GABA, an inhibitory transmitter that plays a role in modulating glutamate and dopamine .

Biochemical Pathways

Lithium gluconate affects several biochemical pathways:

- Dopamine Pathways : Lithium administration alters the functionality of dopamine associated G protein subunits, likely correcting dopamine dysregulation .

- Glutamate Pathways : Lithium modulates the cycle and produces long-term changes in neurotransmission and alters gene transcription .

- Insulin Signaling Pathways : Lithium acts on the PI3K/Akt insulin signaling pathway, affecting glucose metabolism in the brain .

Pharmacokinetics

Lithium gluconate’s pharmacokinetics can be summarized as follows :

Result of Action

The molecular and cellular effects of lithium gluconate’s action include:

- Neuroprotection : Lithium’s action on neurotransmitters and second messenger systems leads to neuroprotection .

- Modulation of Neurotransmission : Lithium produces long-term changes in neurotransmission and alters gene transcription .

- Influence on Insulin Signaling : Lithium’s action on the PI3K/Akt insulin signaling pathway affects glucose metabolism in the brain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium gluconate. For instance, the extraction of lithium for battery production has raised environmental concerns due to the large quantities of energy and water required, and the potential for lithium leaching from discharged batteries . These environmental factors could potentially impact the availability and cost of lithium gluconate in the future.

Eigenschaften

IUPAC Name |

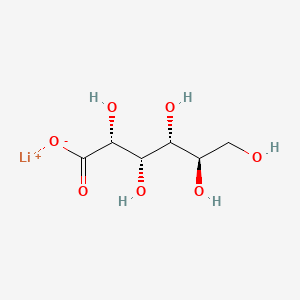

lithium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.Li/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTSUVWAEYHZRI-JJKGCWMISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(C(C(C(C(=O)[O-])O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11LiO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

526-95-4 (Parent), 17341-24-1 (Parent) | |

| Record name | Lithium gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060816708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40209656 | |

| Record name | Lithium gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium gluconate | |

CAS RN |

60816-70-8 | |

| Record name | Lithium gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060816708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium D-gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29L5I58185 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

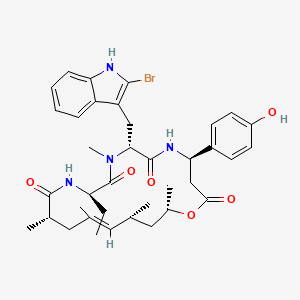

![(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one](/img/structure/B1262210.png)

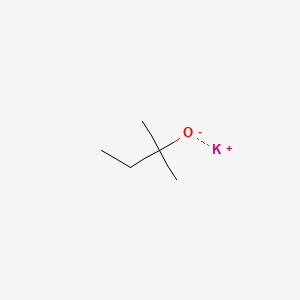

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1262230.png)